N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
Overview
Description
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers and chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an amide intermediate. This intermediate is then subjected to further reactions, including reduction and substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing high-pressure reactors and advanced purification methods to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, which are essential for further functionalization.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, sodium hydroxide for substitution, and hydrogen peroxide for oxidation. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-2-(4-methylphenoxy)acetamide
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-(4-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-15-3-6-17(7-4-15)28-14-20(26)23-19-13-16(5-8-18(19)22)21(27)25-11-9-24(2)10-12-25/h3-8,13H,9-12,14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNDCMSVMQBSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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